molecular formula C19H18N4O3 B11663817 N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663817
M. Wt: 350.4 g/mol
InChI Key: RJFVQUANUNVDIB-UDWIEESQSA-N
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Description

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of methoxy groups on the benzylidene and phenyl rings enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Condensation Reaction: The pyrazole derivative is then subjected to a condensation reaction with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the benzylidene moiety.

    Final Coupling: The resulting intermediate is coupled with 4-methoxyphenylhydrazine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxybenzylidene)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-nitrobenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of methoxy groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack these functional groups.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

RJFVQUANUNVDIB-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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